Squalane-d62

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H62 |

|---|---|

Molecular Weight |

485.2 g/mol |

IUPAC Name |

1,1,1,2,3,3,4,4,5,5,6,7,7,8,8,9,9,10,11,11,12,12,13,13,14,14,15,16,16,17,17,18,18,19,20,20,21,21,22,22,23,24,24,24-tetratetracontadeuterio-2,6,10,15,19,23-hexakis(trideuteriomethyl)tetracosane |

InChI |

InChI=1S/C30H62/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h25-30H,9-24H2,1-8H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D3,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D,26D,27D,28D,29D,30D |

InChI Key |

PRAKJMSDJKAYCZ-SMFALFTRSA-N |

Isomeric SMILES |

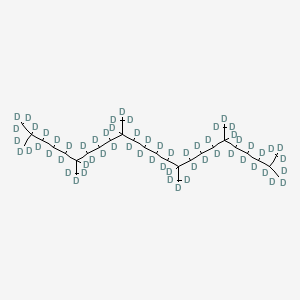

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCCC(C)CCCC(C)CCCC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Squalane-d62

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical properties of Squalane-d62, a deuterated analog of squalane. This document is intended to be a valuable resource for professionals in research and drug development who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.

Core Chemical Properties

This compound is the deuterium-labeled version of squalane, a saturated hydrocarbon.[1][2] It is widely used as an internal standard in analytical chemistry, particularly in mass spectrometry-based quantification of squalane in various matrices.[3][4] The primary advantage of using this compound is its chemical similarity to squalane, ensuring similar behavior during sample preparation and analysis, while its distinct mass allows for clear differentiation in mass spectrometric detection.

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below. These values are compiled from various chemical suppliers and databases.

| Property | Value | References |

| Chemical Formula | C₃₀D₆₂ | [5] |

| Molecular Weight | 485.20 g/mol | |

| Exact Mass | 484.874298 u | |

| CAS Number | 16514-83-3 | |

| Density | 0.8 ± 0.1 g/cm³ | |

| Boiling Point | 470.3 ± 0.0 °C at 760 mmHg | |

| Flash Point | 217.8 ± 0.0 °C | |

| LogP | 15.59 | |

| Purity | >95% (by GC) |

Experimental Protocols

The characterization and utilization of this compound involve several key experimental methodologies. The following sections detail the protocols for determining isotopic purity and for its application in quantitative analysis.

Determination of Isotopic Purity

Ensuring the isotopic purity of this compound is critical for its function as an internal standard. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.

2.1.1. High-Resolution Mass Spectrometry (HRMS)

-

Objective: To determine the isotopic enrichment and distribution of deuterons in the this compound molecule.

-

Instrumentation: An electrospray ionization high-resolution mass spectrometer (ESI-HRMS) is commonly employed.

-

Methodology:

-

A dilute solution of this compound is prepared in a suitable organic solvent (e.g., hexane).

-

The solution is introduced into the ESI-HRMS system.

-

Full scan mass spectra are acquired over a mass range that includes the molecular ion of this compound and its isotopologues (molecules with varying numbers of deuterium atoms).

-

The high resolution of the instrument allows for the separation and quantification of the different isotopologues (e.g., d61, d60, etc.).

-

The isotopic purity is calculated based on the relative abundance of the d62 isotopologue compared to the other isotopologues.

-

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the positions of deuterium labeling and to provide an independent measure of isotopic purity.

-

Instrumentation: A high-field NMR spectrometer is used to acquire ¹H (proton) and ²H (deuterium) NMR spectra.

-

Methodology:

-

A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

A ¹H NMR spectrum is acquired. The residual proton signals are integrated and compared to a known internal standard to determine the overall level of deuteration.

-

A ²H NMR spectrum is acquired to observe the signals from the deuterium atoms, confirming their presence at the expected positions in the molecule.

-

Quantitative Analysis of Squalane using this compound as an Internal Standard by GC-MS

-

Objective: To accurately quantify the concentration of squalane in a biological or other matrix.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Methodology:

-

Sample Preparation: A known amount of this compound internal standard is added to the sample containing the unknown quantity of squalane. The analytes are then extracted from the matrix using a suitable solvent extraction method.

-

Chromatographic Separation: The extracted sample is injected into the GC. A capillary column (e.g., HP-5MS) is used to separate squalane and this compound from other components in the sample. A typical temperature program would be an initial temperature of 150°C, ramped to 300°C.

-

Mass Spectrometric Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode. Specific ions for both squalane and this compound are monitored. For squalane, characteristic fragment ions are selected, while for this compound, the corresponding deuterated fragment ions are monitored.

-

Quantification: A calibration curve is generated by analyzing a series of standards containing known concentrations of squalane and a fixed concentration of this compound. The ratio of the peak area of squalane to the peak area of this compound is plotted against the concentration of squalane. The concentration of squalane in the unknown sample is then determined from this calibration curve.

-

Visualizations

Experimental Workflow for Pharmacokinetic Studies

The following diagram illustrates the typical workflow for a pharmacokinetic study where this compound is used as an internal standard to quantify squalane levels in biological samples.

Caption: Workflow for quantitative analysis using an internal standard.

Logical Relationship in Isotopic Purity Determination

This diagram illustrates the relationship between different analytical techniques in the comprehensive characterization of this compound's isotopic purity.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Purification of Squalane-d62: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of Squalane-d62 (perdeuterated squalane), a valuable isotopically labeled compound for various research applications, including its use as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1] The methodologies detailed herein focus on a robust biosynthetic approach for producing the deuterated precursor, squalene, followed by a catalytic deuteration process to yield high-purity this compound.

Introduction

Squalane (C30H62) is a saturated hydrocarbon and a derivative of squalene, a natural triterpene. Due to its exceptional stability and emollient properties, it finds extensive use in cosmetics and pharmaceuticals. This compound, the perdeuterated isotopologue of squalane, is a crucial tool in drug development and metabolic research. The substitution of hydrogen with deuterium allows for the tracing and quantification of squalane in biological systems and can influence the pharmacokinetic and metabolic profiles of drugs.[1]

The primary route to this compound involves the saturation of the six double bonds in deuterated squalene. This guide emphasizes a biosynthetic method for producing uniformly deuterated squalene, which offers high isotopic enrichment and is a more sustainable alternative to extraction from natural sources like shark liver oil.[2]

Synthesis of this compound

The synthesis of this compound is a two-stage process:

-

Biosynthesis of Uniformly Deuterated Squalene: This is achieved using an engineered strain of Saccharomyces cerevisiae with a high biosynthetic yield for squalene.[3][4] The yeast is cultured in a medium enriched with heavy water (D₂O), leading to the incorporation of deuterium into the squalene molecule.

-

Catalytic Deuteration of Squalene: The double bonds of the biosynthesized deuterated squalene are then saturated using deuterium gas (D₂) in the presence of a catalyst to produce this compound.

Key Methodologies and Experimental Protocols

This protocol is adapted from methodologies reported for producing uniformly deuterated biomolecules.

Materials:

-

Saccharomyces cerevisiae strain Y2805 (or a similar high-yield squalene-producing strain)

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Protiated glucose (or a deuterated carbon source for higher deuteration levels)

-

Yeast growth medium components

-

Bioreactor

Protocol:

-

Prepare the yeast growth medium using D₂O as the solvent. The isotopic purity of the heavy water medium will directly influence the final deuteration level of the squalene. A general rule is that the isotopic purity of the medium should be about 14% higher than the desired deuteration level in the squalene.

-

Inoculate the deuterated medium with the S. cerevisiae strain.

-

Culture the yeast in a bioreactor under controlled conditions (temperature, pH, aeration).

-

Feed the culture with a carbon source (e.g., protiated glucose). For deuteration levels exceeding 85%, a deuterated carbon source is necessary.

-

After a sufficient growth period (e.g., 5 days), harvest the yeast cells by centrifugation.

Materials:

-

Harvested yeast cells

-

Hexane (or a hexane/toluene mixture)

-

Base (e.g., potassium hydroxide) for cell lysis

Protocol:

-

Lyse the harvested yeast cells using a base-mediated method to release the intracellular contents, including squalene.

-

Extract the deuterated squalene from the cell lysate using an organic solvent such as hexane. The addition of toluene (e.g., 10% v/v) can improve extraction efficiency.

-

Separate the organic phase containing the squalene.

-

Concentrate the organic extract under reduced pressure to obtain the crude deuterated squalene.

This protocol is an adaptation of established squalene hydrogenation procedures, substituting hydrogen gas with deuterium gas.

Materials:

-

Crude deuterated squalene

-

Palladium on carbon (Pd/C) catalyst or a recyclable catalyst like SiliaCat Pd(0)

-

Deuterium gas (D₂)

-

Ethanol (optional, as solvent)

-

High-pressure reactor (autoclave)

Protocol:

-

Dissolve the crude deuterated squalene in a suitable solvent like ethanol, or proceed with a solvent-free reaction.

-

Add the catalyst to the squalene solution. Typical catalyst loading can range from 0.5 to 1.0 mol %.

-

Place the mixture in a high-pressure reactor.

-

Purge the reactor with an inert gas (e.g., argon) and then pressurize with deuterium gas (D₂). Reaction conditions can be mild, for instance, 1 atm of D₂ at 30-50°C, or harsher if required by the purity of the squalene.

-

Stir the reaction mixture at the set temperature and pressure until the reaction is complete (typically monitored by GC).

-

After the reaction, cool the reactor, release the pressure, and filter the mixture to remove the catalyst.

-

Evaporate the solvent (if used) to obtain crude this compound.

Purification of this compound

Purification is critical to achieve the high purity required for research applications.

Purification Methodologies and Protocols

This is a primary method for purifying both the intermediate deuterated squalene and the final this compound product.

Materials:

-

Crude this compound

-

Silica gel

-

Hexane or other suitable non-polar solvents

Protocol:

-

Prepare a silica gel column packed with hexane.

-

Dissolve the crude this compound in a minimal amount of hexane and load it onto the column.

-

Elute the column with hexane.

-

Collect fractions and analyze them by Gas Chromatography (GC) to identify those containing pure this compound.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

For larger scale purification or to remove high-boiling impurities, vacuum distillation is effective.

Protocol:

-

Set up a fractional distillation apparatus for vacuum operation.

-

Heat the crude this compound under reduced pressure.

-

Collect the distillate at the appropriate boiling point for squalane under the given pressure.

Data Presentation

Quantitative data for the synthesis and purification of deuterated squalene and squalane are summarized below.

Table 1: Biosynthesis and Purity of Deuterated Squalene

| Parameter | Value | Reference |

| Biosynthetic Yield | 800 mg/L | |

| Overall Deuteration Level | 81% (± 2%) | |

| Purity after Chromatography | >98% (by GC) |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₀D₆₂ | |

| Molecular Weight | 485.195 g/mol | |

| Accurate Mass | 484.8743 | |

| Purity | >95% (by GC) |

Visualization of Workflow and Reaction

The following diagrams illustrate the synthesis workflow and the chemical transformation involved.

Caption: Overall workflow for the synthesis and purification of this compound.

Caption: Catalytic deuteration of deuterated squalene to this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ansto.gov.au [ansto.gov.au]

- 3. Enhanced oxidative stability of deuterated squalene: the impact of labelling extent on chemical resilience - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuterated squalene and sterols from modified Saccharomyces cerevisiae - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00754E [pubs.rsc.org]

Squalane-d62 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Squalane-d62, the deuterated isotopologue of squalane. This compound is a valuable tool in various scientific disciplines, offering unique advantages in metabolic studies, pharmacokinetic research, and as an analytical standard. This document outlines its chemical and physical properties, synthesis, and key applications, including detailed experimental considerations.

Core Data Presentation

This compound is the perdeuterated form of Squalane, meaning all hydrogen atoms have been replaced with deuterium. This isotopic substitution provides a distinct mass signature, making it ideal for tracer studies and as an internal standard in mass spectrometry-based analyses.

| Property | Value | References |

| CAS Number | 16514-83-3 | [1][2][3][4][5] |

| Molecular Formula | C30D62 | |

| Molecular Weight | 485.20 g/mol | |

| Synonyms | 2,6,10,15,19,23-hexamethyltetracosane-d62, Perdeuteriosqualane | |

| Density | 0.8±0.1 g/cm³ | |

| Boiling Point | 470.3±0.0 °C at 760 mmHg | |

| Flash Point | 217.8±0.0 °C | |

| Purity | >95% (GC) |

Introduction to this compound

Squalane (C30H62) is a saturated hydrocarbon and a derivative of squalene, a natural lipid found in shark liver oil, various plant oils, and human sebum. Due to its emollient and hydrating properties, squalane is a common ingredient in cosmetics. It also exhibits antioxidant and anticancer activities.

This compound is its deuterium-labeled counterpart. The substitution of hydrogen with deuterium, a stable, heavy isotope, has gained significant attention in drug development. This is because deuteration can alter the pharmacokinetic and metabolic profiles of molecules, often leading to increased metabolic stability. This compound serves as a valuable research tool for several reasons:

-

Tracer Studies: It can be used to track the absorption, distribution, metabolism, and excretion (ADME) of squalane and squalane-containing formulations without interference from endogenous squalane.

-

Internal Standard: In quantitative analyses using methods like NMR, GC-MS, or LC-MS, this compound is an ideal internal standard.

-

Oxidative Stability Research: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This "kinetic isotope effect" can be leveraged to study and enhance the oxidative stability of squalane. Research has shown that even partial deuteration of squalene significantly inhibits the formation of comedogenic peroxides.

Experimental Protocols and Methodologies

The primary applications of this compound revolve around its use as a tracer and its enhanced stability. Below are generalized protocols for its application.

While chemical synthesis is possible, a common and efficient method for producing highly deuterated squalene (the precursor to squalane) is through microbial biosynthesis.

Methodology:

-

Strain Selection: An engineered yeast strain, such as Saccharomyces cerevisiae, with a high biosynthetic yield of squalene is selected.

-

Culture Medium: The yeast is grown in a "heavy water" (deuterium oxide, D₂O) based medium. The isotopic purity of the growth medium directly correlates with the overall deuteration level of the biosynthetic squalene.

-

Fermentation: The yeast is cultured under controlled conditions to produce deuterated squalene.

-

Extraction and Purification: Squalene is extracted from the yeast cells and purified.

-

Hydrogenation (Deuteration): The extracted deuterated squalene is then hydrogenated to produce stable, saturated this compound. This process involves treating the deuterated squalene with dihydrogen gas in the presence of a catalyst.

This compound can be used to study the metabolic fate of squalane in biological systems.

Methodology:

-

Formulation: this compound is incorporated into a suitable delivery vehicle (e.g., a topical cream, an emulsion for injection).

-

Administration: The formulation is administered to the test subject (e.g., animal model).

-

Sample Collection: Biological samples (blood, tissue, etc.) are collected at various time points.

-

Extraction: Lipids, including this compound and its potential metabolites, are extracted from the biological samples.

-

Quantification: The concentration of this compound is determined using a sensitive analytical technique like LC-MS/MS. The distinct mass of this compound allows it to be clearly distinguished from endogenous, non-deuterated squalane.

The enhanced stability of deuterated squalane can be quantified by exposing it to oxidative stress and measuring the rate of degradation or peroxide formation.

Methodology:

-

Sample Preparation: Samples of both non-deuterated squalane and this compound (or squalene with varying degrees of deuteration) are prepared.

-

Oxidative Stress Induction: The samples are exposed to an oxidative stressor, such as UV irradiation in the presence of air, to mimic exposure to sunlight.

-

Peroxide Formation Analysis: At set time intervals, the formation of peroxides is measured. This can be done using various analytical techniques that quantify peroxide value.

-

Data Analysis: The rate of peroxide formation is compared between the deuterated and non-deuterated samples to determine the impact of deuteration on oxidative stability. Studies have shown that even a 19% level of deuteration can inhibit peroxide formation.

Visualizations: Workflows and Concepts

The following diagrams illustrate the synthesis and application of this compound.

References

A Technical Guide to High-Purity Squalane-d62: Commercial Sourcing and Quality Control

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity Squalane-d62, a deuterated isotopologue of squalane. This compound serves as a critical internal standard for mass spectrometry-based quantification of squalane in various matrices and is a valuable tool in metabolic research and drug development.[1][2] This document outlines key commercial suppliers, presents available quantitative data, and details experimental protocols for the quality control of this essential research chemical.

Commercial Suppliers and Available Specifications

The procurement of high-purity this compound is critical for ensuring the accuracy and reproducibility of experimental results. Several commercial suppliers offer this deuterated compound, though the level of detail provided in their specifications can vary. A summary of prominent suppliers and their stated product specifications is provided in Table 1. Researchers are advised to request a Certificate of Analysis (CoA) for lot-specific data on purity and isotopic enrichment.

| Supplier | Product Number | Stated Purity | Isotopic Enrichment | Available Sizes |

| Chemsrc | Varies by supplier | 97.0%[3] | Not specified | Varies |

| MedchemExpress | HY-N7113S | >98.0% | Not specified | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg[2] |

| LGC Standards | TRC-S683752 | >95% (GC) | Not specified | 10 mg, 100 mg |

| USBio | 466458 | Highly Purified | Not specified | 10mg, 25mg |

| HPC Standards | 691559 | Not specified | Not specified | 1x10mg |

| ESSLAB | 9036.30-100-AN | Not specified | Not specified | Not specified |

| Clinivex | Not specified | Not specified | Not specified | Not specified |

Experimental Protocols for Quality Control

Ensuring the chemical purity and isotopic enrichment of this compound is paramount for its use in quantitative applications. The following are detailed methodologies for key analytical techniques used in the quality control of deuterated squalane.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Isotopic Enrichment

GC-MS is a powerful technique for determining the chemical purity of this compound and providing an estimation of its isotopic enrichment.

Methodology:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as hexane or ethyl acetate.

-

Prepare a series of dilutions from the stock solution to determine the linear range of detection.

-

For analysis, dilute the sample to a final concentration of approximately 10-100 µg/mL.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 280°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 minute.

-

Ramp: 20°C/min to 320°C.

-

Hold: 5 minutes at 320°C.

-

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-600.

-

-

Data Analysis:

-

Purity Assessment: The chemical purity is determined by integrating the peak area of this compound and any impurity peaks in the total ion chromatogram (TIC). The purity is expressed as a percentage of the main peak area relative to the total peak area.

-

Isotopic Enrichment Estimation: The mass spectrum of this compound will show a molecular ion cluster. The isotopic enrichment can be estimated by comparing the relative intensities of the molecular ion (M+) peak of this compound (C30D62, expected m/z ≈ 484.9) and the corresponding M+ peak for unlabeled squalane (C30H62, m/z ≈ 422.8). A more precise determination requires specialized software for analyzing isotopic distributions. The fragmentation pattern of squalane typically includes characteristic losses of alkyl chains.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity

¹H and ¹³C NMR are essential for confirming the chemical structure of squalane and assessing the degree of deuteration.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Ensure the solvent does not have signals that overlap with the expected residual proton signals of the analyte.

-

-

¹H NMR Spectroscopy:

-

Spectrometer: Bruker Avance III 400 MHz or equivalent.

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons.

-

Data Analysis: In a highly deuterated this compound sample, the proton spectrum should show very low-intensity signals corresponding to the residual, non-deuterated positions. The absence of significant proton signals confirms a high degree of deuteration. The chemical shifts of residual protons in squalane are expected in the aliphatic region (approximately 0.8-1.6 ppm).

-

-

¹³C NMR Spectroscopy:

-

Spectrometer: Bruker Avance III 100 MHz or equivalent.

-

Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30).

-

Number of Scans: 1024 or more scans may be required due to the lower natural abundance of ¹³C and the long relaxation times of carbons in squalane.

-

Data Analysis: The ¹³C spectrum will confirm the carbon backbone of the squalane molecule. The signals will be split into multiplets due to C-D coupling, providing further evidence of deuteration.

-

Visualizations

Caption: Workflow for Procurement and Quality Control of this compound.

Caption: Chemical Structure and Information for this compound.

References

The Inert Nature of Deuterated Squalane: A Technical Guide for Researchers

For the attention of researchers, scientists, and professionals in drug development, this technical guide provides an in-depth analysis of the biological inertness of deuterated squalane. This document explores the physicochemical properties, enhanced stability, and low biological reactivity of deuterated squalane, making it a promising excipient in pharmaceutical and biomedical applications.

Introduction

Squalane, a saturated derivative of squalene, is a widely used emollient and vehicle in cosmetics and pharmaceutical formulations due to its excellent biocompatibility and moisturizing properties.[1][2][3][4][5] The deuterated form of squalane, where hydrogen atoms are replaced by their heavier isotope, deuterium, is gaining attention for its potential to exhibit even greater biological inertness. This heightened stability is primarily attributed to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows down chemical reactions, particularly oxidation. This guide summarizes the current understanding of the biological properties of deuterated squalane, drawing from studies on squalane and the established principles of deuteration in chemistry and biology.

Physicochemical Properties and Enhanced Stability

Squalane is a colorless, odorless, and highly stable saturated hydrocarbon. Deuteration further enhances this stability. The substitution of hydrogen with deuterium atoms strengthens the C-H bonds, making them more resistant to cleavage. This is particularly relevant in preventing lipid peroxidation, a key degradation pathway for many organic molecules.

Studies on deuterated polyunsaturated fatty acids have demonstrated a significant reduction in the rate of oxidation. This principle directly applies to squalane, suggesting that deuterated squalane will have a longer shelf-life and be more resistant to degradation in biological environments.

Table 1: Comparison of Physicochemical Properties of Squalane and Deuterated Squalane

| Property | Squalane | Deuterated Squalane | Reference |

| Molecular Formula | C₃₀H₆₂ | C₃₀D₆₂ | |

| Molecular Weight | ~422.8 g/mol | ~485.2 g/mol | |

| Chemical Stability | High | Very High | |

| Oxidative Stability | Good | Significantly Enhanced |

Biological Inertness: Metabolism, Toxicity, and Immunogenicity

While direct studies on the biological inertness of deuterated squalane are limited, strong inferences can be drawn from the extensive safety data available for non-deuterated squalane and the known effects of deuteration.

Metabolism

Squalane is poorly absorbed from the gastrointestinal tract and is slowly absorbed through the skin. It is generally considered to be metabolically inert. The kinetic isotope effect would further slow down any potential metabolic processes involving C-H bond cleavage for deuterated squalane, rendering it even less likely to be metabolized. Deuteration is a known strategy to increase the metabolic stability of drugs.

Toxicity

The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that squalane is safe as a cosmetic ingredient. It is non-irritating to the skin and eyes and is not a significant skin sensitizer. Given that deuteration does not introduce any new toxicophores and generally reduces reactivity, deuterated squalane is expected to have a safety profile that is at least as favorable as, if not better than, its non-deuterated counterpart.

Immunogenicity

Squalene, the unsaturated precursor to squalane, is used as an adjuvant in some vaccine formulations to enhance the immune response. However, squalane itself is considered to have low immunogenicity. For applications where minimal immune interaction is desired, the increased stability of deuterated squalane could be advantageous, as degradation products can sometimes trigger immune responses.

Experimental Protocols

To facilitate further research into the biological inertness of deuterated squalane, this section provides detailed methodologies for key experiments.

Synthesis of Deuterated Squalane

The synthesis of deuterated squalane typically involves the deuteration of its precursor, squalene.

Protocol for Biosynthesis of Deuterated Squalene:

-

Culture Preparation: A high-yield strain of Saccharomyces cerevisiae (e.g., Y2805) is cultured in a growth medium prepared with heavy water (D₂O) to the desired isotopic purity.

-

Fermentation: The yeast is fermented under controlled conditions. The biosynthetic pathways of the yeast will incorporate deuterium from the heavy water into the squalene molecules.

-

Extraction and Purification: After fermentation, the deuterated squalene is extracted from the yeast cells using an organic solvent (e.g., hexane) and purified using chromatography.

Protocol for Hydrogenation to Deuterated Squalane:

-

Reaction Setup: The purified deuterated squalene is dissolved in an appropriate solvent (e.g., ethanol). A catalyst, such as platinum on carbon (Pt/C), is added to the solution.

-

Hydrogenation: The mixture is subjected to a hydrogen (or deuterium for full deuteration) atmosphere under pressure and stirred until the reaction is complete.

-

Purification: The catalyst is removed by filtration, and the solvent is evaporated to yield pure deuterated squalane.

Lipid Peroxidation Assay

This assay measures the extent of oxidation in a lipid sample.

Protocol:

-

Sample Preparation: Prepare solutions of deuterated squalane and a non-deuterated squalane control at the same concentration in a suitable solvent.

-

Induction of Peroxidation: Expose the samples to an oxidative stressor, such as UV-A irradiation or a chemical oxidant like hydrogen peroxide.

-

TBARS Reaction: Mix an aliquot of the sample with a solution of thiobarbituric acid (TBA) and heat at 95°C for 60 minutes. This reaction forms a colored product with malondialdehyde (MDA), a byproduct of lipid peroxidation.

-

Measurement: After cooling, measure the absorbance of the solution at 532 nm using a spectrophotometer.

-

Quantification: Calculate the concentration of MDA using a standard curve to determine the extent of lipid peroxidation.

In Vitro Cytotoxicity Assay

This assay assesses the potential of a substance to cause cell death.

Protocol:

-

Cell Culture: Plate a suitable human cell line (e.g., HaCaT keratinocytes or dermal fibroblasts) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of deuterated squalane. Include a vehicle control and a positive control for cytotoxicity (e.g., Triton X-100).

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

-

LDH Assay: Measure the activity of lactate dehydrogenase (LDH) released into the cell culture medium from damaged cells using a commercially available kit.

-

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to the positive control (maximum LDH release).

Conclusion

Deuterated squalane represents a promising advancement in the field of biologically inert excipients. Its enhanced stability due to the kinetic isotope effect, combined with the well-established safety profile of squalane, makes it an attractive candidate for use in high-purity pharmaceutical and cosmetic applications. While further direct biological studies are warranted to fully characterize its behavior in vivo, the existing evidence strongly supports its superior inertness compared to its non-deuterated counterpart. The experimental protocols provided in this guide offer a framework for researchers to further investigate and confirm the biological properties of this novel material.

References

Squalane-d62 in Lipidomics Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of Squalane-d62 in lipidomics research. This compound, a deuterated form of squalane, serves as a powerful tool for the precise quantification of lipids and for tracing metabolic pathways. Its chemical inertness and similarity to its endogenous, non-labeled counterpart, squalene, make it an ideal internal standard and tracer in mass spectrometry-based lipid analysis.

Core Applications of this compound in Lipidomics

This compound has two primary applications in the field of lipidomics:

-

Internal Standard for Quantitative Analysis: Due to its chemical similarity to squalene and other lipids, this compound is an excellent internal standard for correcting for variations in sample preparation, extraction efficiency, and instrument response in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.[1] The use of a stable isotope-labeled internal standard is considered the gold standard for accurate lipid quantification.

-

Tracer for Metabolic Flux Analysis: this compound can be used as a tracer to study the dynamics of lipid metabolism, particularly in the cholesterol biosynthesis pathway.[2][3] By introducing labeled squalane into a biological system, researchers can track its conversion into downstream metabolites, providing valuable insights into the rates and routes of metabolic pathways under various physiological and pathological conditions.

Quantitative Data Presentation

The following tables summarize representative quantitative data that can be obtained using this compound as an internal standard in lipidomics experiments. The values presented are illustrative and will vary depending on the specific experimental conditions and biological matrix.

Table 1: Quantification of Squalene in Human Plasma using this compound as an Internal Standard.

| Sample ID | Squalene Concentration (µg/mL) | This compound (Internal Standard) Peak Area | Squalene Peak Area | Recovery (%) |

| Control 1 | 2.5 | 1,500,000 | 1,250,000 | 98 |

| Control 2 | 2.8 | 1,480,000 | 1,380,000 | 102 |

| Patient A | 5.2 | 1,520,000 | 2,580,000 | 99 |

| Patient B | 1.8 | 1,490,000 | 890,000 | 97 |

Table 2: Metabolic Flux Analysis of Cholesterol Biosynthesis using this compound Tracer.

| Time Point | This compound Remaining (%) | Labeled Lanosterol (%) | Labeled Cholesterol (%) |

| 0 hr | 100 | 0 | 0 |

| 2 hr | 85 | 10 | 1 |

| 6 hr | 60 | 25 | 5 |

| 12 hr | 35 | 40 | 15 |

| 24 hr | 10 | 20 | 30 |

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Protocol 1: Quantification of Squalene in Human Plasma by GC-MS

This protocol describes the use of this compound as an internal standard for the quantification of squalene in human plasma samples.

1. Sample Preparation: a. Thaw frozen plasma samples on ice. b. To 100 µL of plasma, add 10 µL of this compound internal standard solution (10 µg/mL in hexane). c. Add 1 mL of a chloroform:methanol (2:1, v/v) solution and vortex for 1 minute. d. Centrifuge at 3000 x g for 10 minutes to separate the phases. e. Collect the lower organic phase and transfer to a new glass tube. f. Dry the organic extract under a gentle stream of nitrogen.

2. Derivatization: a. To the dried lipid extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). b. Incubate at 60°C for 30 minutes to convert squalene to its trimethylsilyl (TMS) derivative. c. Evaporate the derivatization reagent under nitrogen and reconstitute the sample in 100 µL of hexane.

3. GC-MS Analysis: a. Gas Chromatograph: Agilent 7890B GC or equivalent. b. Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness). c. Injector Temperature: 280°C. d. Oven Program: Start at 150°C, hold for 1 min, ramp to 300°C at 15°C/min, and hold for 5 min. e. Carrier Gas: Helium at a constant flow of 1 mL/min. f. Mass Spectrometer: Agilent 5977B MSD or equivalent. g. Ionization Mode: Electron Ionization (EI) at 70 eV. h. Acquisition Mode: Selected Ion Monitoring (SIM).

- Squalene-TMS: m/z 482 (quantifier), 367, 413 (qualifiers).

- This compound-TMS: m/z 544 (quantifier), 429, 475 (qualifiers).

4. Quantification: a. Generate a calibration curve using known concentrations of squalene standard spiked with a fixed concentration of this compound. b. Calculate the concentration of squalene in the plasma samples by comparing the peak area ratio of squalene to this compound against the calibration curve.

Protocol 2: Metabolic Flux Analysis of Cholesterol Biosynthesis by LC-MS

This protocol outlines the use of this compound as a tracer to monitor its incorporation into downstream sterols in a cell culture model.

1. Cell Culture and Labeling: a. Culture cells (e.g., HepG2) to 80% confluency in appropriate growth medium. b. Replace the medium with fresh medium containing this compound at a final concentration of 10 µM. c. Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).

2. Lipid Extraction: a. At each time point, wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Scrape the cells in 1 mL of ice-cold methanol and transfer to a glass tube. c. Add 2 mL of methyl-tert-butyl ether (MTBE) and vortex for 10 minutes. d. Add 250 µL of water to induce phase separation. e. Centrifuge at 1000 x g for 10 minutes. f. Collect the upper organic phase and dry under nitrogen.

3. LC-MS Analysis: a. Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent. b. Column: C18 reversed-phase column (e.g., ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm). c. Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate. d. Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate. e. Gradient: Start with 30% B, increase to 100% B over 20 minutes, hold for 5 minutes, and re-equilibrate. f. Flow Rate: 0.3 mL/min. g. Mass Spectrometer: High-resolution mass spectrometer (e.g., Agilent 6545 Q-TOF) or a triple quadrupole mass spectrometer. h. Ionization Mode: Positive Electrospray Ionization (ESI+). i. Acquisition Mode: Full scan for untargeted analysis or Multiple Reaction Monitoring (MRM) for targeted analysis of this compound and its metabolites (e.g., lanosterol, cholesterol).

4. Data Analysis: a. Identify and quantify the peak areas of this compound and its labeled downstream metabolites at each time point. b. Calculate the percentage of labeled species relative to the total pool of each metabolite to determine the rate of metabolic flux.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the application of this compound in lipidomics.

Caption: Cholesterol Biosynthesis Pathway showing the introduction of this compound as a tracer.

Caption: General workflow for quantitative lipidomics using this compound as an internal standard.

Caption: Logical relationship of this compound applications in advancing lipidomics research.

References

- 1. researchgate.net [researchgate.net]

- 2. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways | eLife [elifesciences.org]

- 3. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of Squalane-d62

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for Squalane-d62, a deuterated form of Squalane. This compound is utilized in various research applications, including as a tracer and an internal standard for quantitative analysis.[1][2] While it is generally not classified as a hazardous substance, adherence to proper laboratory safety protocols is essential.[3] This document outlines the known physical and chemical properties, potential hazards, handling procedures, and emergency responses associated with this compound.

Chemical and Physical Properties

The following tables summarize the available quantitative data for this compound and its non-deuterated analogue, Squalane. Due to the limited specific experimental data for the deuterated form, properties of Squalane are provided for reference, as they are expected to be very similar.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₃₀D₆₂ | [3] |

| Molecular Weight | 485.20 g/mol | [3] |

| Appearance | Liquid | |

| Odor | No data available |

Table 2: Physical and Chemical Properties of Squalane

| Property | Value | Source |

| Melting Point | -38°C | |

| Boiling Point | 210 - 215 °C @ 1 mmHg | |

| Flash Point | 217 °C / 422 °F | |

| Density | 0.81 g/mL at 25 °C | |

| Solubility | Insoluble in water; Soluble in alcohols | |

| Refractive Index | 1.452 at 20 °C | |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C |

Hazard Identification and Toxicology

This compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS). However, the toxicological properties have not been completely investigated. For the non-deuterated Squalane, some sources indicate a potential for mild skin and eye irritation.

Table 3: Toxicological Data Summary for Squalane

| Endpoint | Result | Source |

| Acute Toxicity | No acute toxicity information available. | |

| Skin Corrosion/Irritation | Can cause irritation characterized by itching, scaling, or reddening. | |

| Serious Eye Damage/Irritation | Can cause eye irritation characterized by redness, watering, and itching. | |

| Carcinogenicity | Not identified as a carcinogen by IARC, ACGIH, or NTP. |

Experimental Protocols: Safe Handling and Storage

The following protocols are recommended for handling this compound in a laboratory setting.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear safety goggles with side-shields.

-

Hand Protection: Use protective gloves.

-

Skin and Body Protection: Wear impervious clothing and a lab coat.

-

Respiratory Protection: A respirator may be required if working in an area with inadequate ventilation where aerosols or mists are generated.

Handling Procedures

-

Ensure adequate ventilation in the work area.

-

Avoid contact with eyes, skin, and clothing.

-

Avoid inhalation of any vapors or mists.

-

Keep containers tightly sealed when not in use.

-

Wash hands thoroughly after handling.

Storage

-

Store in a cool, well-ventilated area.

-

Keep away from direct sunlight and sources of ignition.

-

Incompatible materials to avoid include strong acids/alkalis and strong oxidizing/reducing agents.

-

Recommended storage temperature for the pure form is -20°C for long-term stability (up to 3 years).

Emergency Procedures

First-Aid Measures

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.

-

Skin Contact: Rinse skin thoroughly with water and remove contaminated clothing.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.

-

Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.

-

Specific Hazards: Under fire conditions, may decompose and emit toxic fumes.

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective clothing.

Accidental Release Measures

-

Ensure adequate ventilation and evacuate personnel to a safe area.

-

Wear appropriate personal protective equipment.

-

Prevent further leakage or spillage if it is safe to do so.

-

Contain the spill using an inert absorbent material (e.g., diatomite, universal binders).

-

Collect the absorbed material and place it in a suitable container for disposal.

-

Clean the affected area, and decontaminate surfaces and equipment.

-

Dispose of contaminated material in accordance with local, state, and federal regulations.

Visualized Workflows and Logical Relationships

The following diagrams illustrate key workflows and relationships relevant to the safe handling of this compound.

Caption: Logical structure of a Safety Data Sheet (SDS).

Caption: General laboratory workflow for handling chemicals.

References

Methodological & Application

Application Notes and Protocols for the Use of Squalane-d62 as an Internal Standard in GC-MS

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Squalane-d62 as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of squalane and other structurally similar analytes. The use of a stable isotope-labeled internal standard like this compound is a robust technique to improve the accuracy and precision of quantitative methods by correcting for variations during sample preparation and analysis.[1]

Introduction to this compound as an Internal Standard

Squalane (C30H62) is a saturated hydrocarbon widely found in nature and used in various applications, including cosmetics and pharmaceuticals. For accurate quantification of squalane in different matrices, an internal standard is crucial to account for potential sample loss during preparation and instrumental variability.[2][3] this compound (C30D62) is the perdeuterated analog of squalane, making it an ideal internal standard for GC-MS analysis.[4]

Key Advantages of this compound:

-

Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to squalane, ensuring they behave similarly during extraction, derivatization (if any), and chromatographic separation.

-

Mass Spectrometric Distinction: Despite their similar chromatographic behavior, this compound can be easily distinguished from the non-labeled squalane by its higher mass-to-charge ratio (m/z) in the mass spectrometer.

-

Minimizes Errors: It effectively compensates for variations in injection volume, and potential degradation or loss of analyte during sample workup.

Experimental Protocols

This section details a general protocol for the quantitative analysis of squalane in a given matrix using this compound as an internal standard. This protocol can be adapted for various sample types, such as biological fluids, plant extracts, or cosmetic formulations.

Materials and Reagents

-

Squalane standard (≥98% purity)

-

This compound (≥95% purity)

-

Hexane (or other suitable organic solvent), GC grade

-

Sample matrix (e.g., cosmetic cream, biological fluid)

-

Volumetric flasks, pipettes, and vials

Preparation of Standard and Sample Solutions

2.2.1. Stock Solutions

-

Squalane Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of squalane standard, dissolve it in hexane in a 10 mL volumetric flask, and fill to the mark with hexane.

-

This compound Internal Standard (IS) Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound, dissolve it in hexane in a 10 mL volumetric flask, and fill to the mark with hexane.

2.2.2. Calibration Standards

Prepare a series of calibration standards by spiking a known amount of the Squalane Stock Solution into a constant volume of the this compound IS Stock Solution. A typical calibration curve might span a concentration range of 0.5–30 µg/mL.

Table 1: Example Preparation of Calibration Standards

| Calibration Level | Volume of Squalane Stock (µL) | Volume of IS Stock (µL) | Final Volume (mL) with Hexane | Final Squalane Conc. (µg/mL) | Final IS Conc. (µg/mL) |

| 1 | 5 | 100 | 1 | 5 | 100 |

| 2 | 10 | 100 | 1 | 10 | 100 |

| 3 | 25 | 100 | 1 | 25 | 100 |

| 4 | 50 | 100 | 1 | 50 | 100 |

| 5 | 100 | 100 | 1 | 100 | 100 |

2.2.3. Sample Preparation

The sample preparation will vary depending on the matrix. The following is a general liquid-liquid extraction protocol:

-

Accurately weigh a known amount of the sample (e.g., 1 g of cosmetic cream or 1 mL of biological fluid).

-

Add a precise volume of the this compound IS Stock Solution.

-

Perform a liquid-liquid extraction with a suitable organic solvent like hexane. Vortex or shake vigorously to ensure thorough mixing.

-

Centrifuge the sample to separate the layers.

-

Carefully transfer the organic layer to a clean vial for GC-MS analysis.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters for the analysis of squalane. These may need to be optimized for your specific instrument and application.

Table 2: GC-MS Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 280 °C |

| Injection Volume | 1 µL |

| Split Ratio | 20:1 (can be adjusted based on concentration) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temp 150 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Transfer Line Temperature | 280 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | Squalane: e.g., 113, 183, 382 (Quantifier), 422 (Qualifier) This compound: e.g., 485 (Quantifier) |

Data Analysis and Quantitative Results

Calibration Curve

A calibration curve is constructed by plotting the ratio of the peak area of the analyte (squalane) to the peak area of the internal standard (this compound) against the concentration of the analyte for the prepared calibration standards. A linear regression is then applied to the data points.

Table 3: Example Calibration Data

| Squalane Conc. (µg/mL) | Peak Area (Squalane) | Peak Area (this compound) | Area Ratio (Analyte/IS) |

| 5 | 15,234 | 305,123 | 0.050 |

| 10 | 31,056 | 306,543 | 0.101 |

| 25 | 76,890 | 304,987 | 0.252 |

| 50 | 154,321 | 307,111 | 0.502 |

| 100 | 308,765 | 306,890 | 1.006 |

The resulting calibration curve should have a correlation coefficient (R²) of >0.99 for good linearity.

Quantification of Squalane in Samples

The concentration of squalane in the unknown samples is calculated using the linear regression equation obtained from the calibration curve:

y = mx + c

Where:

-

y is the area ratio of squalane to this compound in the sample

-

m is the slope of the calibration curve

-

x is the concentration of squalane in the sample

-

c is the y-intercept of the calibration curve

Method Validation

A summary of typical validation parameters for a GC-MS method using an internal standard is provided below.

Table 4: Method Validation Summary

| Parameter | Typical Value |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Accuracy (Recovery) | 90-110% |

| Precision (RSD%) | < 15% |

Visualizations

The following diagrams illustrate the workflow and principles of the described analytical method.

References

- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 2. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]

- 3. Analysis results of GC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. researchgate.net [researchgate.net]

Application Note and Protocol for the Quantitative Analysis of Squalane-d62 by LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squalane (C30H62) is a saturated hydrocarbon and a stable derivative of squalene, which is a key intermediate in the biosynthesis of cholesterol.[1][2][3] Due to its excellent moisturizing and emollient properties, squalane is widely used in cosmetics and pharmaceutical formulations. Accurate quantification of squalane in various matrices is crucial for product quality control, pharmacokinetic studies, and toxicological assessments. Squalane-d62, a deuterated form of squalane, is an ideal internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) due to its similar chemical and physical properties to the unlabeled analyte, ensuring high accuracy and precision.[4] This document provides a detailed protocol for the quantitative analysis of squalane using this compound as an internal standard.

Principle

This method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the separation and quantification of squalane. This compound is added to the samples as an internal standard to correct for variations during sample preparation and analysis. The quantification is based on the ratio of the peak area of the analyte (squalane) to that of the internal standard (this compound).

Experimental Protocols

Materials and Reagents

-

Squalane (≥98% purity)

-

This compound (≥98% purity)

-

Hexane (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Isopropanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Methanol (LC-MS grade)

-

Biological matrix (e.g., plasma, serum, tissue homogenate)

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of squalane and this compound into separate 10 mL volumetric flasks. Dissolve and dilute to volume with hexane.

-

Working Standard Solutions: Prepare a series of working standard solutions of squalane by serial dilution of the primary stock solution with the mobile phase to create calibration standards.

-

Internal Standard Working Solution (10 µg/mL): Dilute the this compound primary stock solution with the mobile phase.

Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of the sample (e.g., plasma), add 10 µL of the 10 µg/mL this compound internal standard working solution and vortex briefly.

-

Add 500 µL of hexane to the sample.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge the sample at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (hexane) to a clean microcentrifuge tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 acetonitrile:isopropanol).

-

Vortex to dissolve the residue and transfer to an LC-MS vial for analysis.

LC-MS/MS Conditions

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid |

| Gradient | 90% B for 1 min, ramp to 100% B over 5 min, hold for 2 min, return to 90% B and equilibrate for 2 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode |

| Ion Source Temperature | 400 °C (APCI) / 500 °C (ESI) |

| Gas Flow | Dependent on instrument |

| Nebulizer Pressure | Dependent on instrument |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Squalane: [M+H]+ → fragment ionsthis compound: [M+H]+ → fragment ions |

Note: The specific MRM transitions for squalane and this compound need to be optimized based on the instrument used. For squalane (MW: 422.8), potential precursor ions could be [M+H]+ at m/z 423.8 or other adducts. For this compound (MW: 485.2), the precursor ion would be correspondingly higher.

Data Presentation

The following table summarizes typical quantitative data and method validation parameters for the analysis of squalane using a deuterated internal standard.

| Parameter | Result | Reference |

| Linearity Range | 0.5 - 100 µg/mL | N/A |

| Correlation Coefficient (r²) | > 0.99 | N/A |

| Limit of Detection (LOD) | 0.50 µg/mL | [5] |

| Limit of Quantification (LOQ) | 1.0 µg/mL | N/A |

| Recovery | 81 - 106% | |

| Intra-day Precision (%RSD) | < 15% | N/A |

| Inter-day Precision (%RSD) | < 15% | N/A |

Visualization

Cholesterol Biosynthesis Pathway

Squalane is a crucial intermediate in the cholesterol biosynthesis pathway. The following diagram illustrates the key steps leading to and from squalene, the precursor to squalane.

Figure 1. Simplified diagram of the cholesterol biosynthesis pathway highlighting the central role of squalene.

Experimental Workflow

The logical flow of the quantitative analysis of squalane using this compound as an internal standard is depicted below.

Figure 2. Experimental workflow for the quantitative analysis of squalane by LC-MS.

References

Application of Squalane-d62 in Pharmacokinetic Studies: Principles and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squalane, a saturated hydrocarbon and a derivative of squalene, is widely used in cosmetics, and pharmaceuticals as an emollient and a vehicle for drug delivery.[1][2] Understanding its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for assessing its safety and efficacy. The use of stable isotope-labeled compounds, such as Squalane-d62, has become an indispensable tool in modern bioanalysis for pharmacokinetic studies.[3][4] this compound, a deuterated form of squalane, serves as an ideal internal standard (IS) for quantitative analysis by mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

The primary advantage of using a stable isotope-labeled internal standard is its near-identical physicochemical properties to the analyte of interest. This ensures that this compound behaves similarly to unlabeled squalane during sample extraction, chromatography, and ionization, thereby accurately compensating for variations in sample preparation and instrument response. This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies.

Core Applications of this compound in Pharmacokinetic Studies

This compound is primarily utilized in two key applications within pharmacokinetic research:

-

As an Internal Standard for Bioanalysis: This is the most common application. A known amount of this compound is spiked into biological samples (e.g., plasma, tissue homogenates) containing the analyte (unlabeled squalane). The ratio of the analyte's signal to the internal standard's signal is used for quantification, which corrects for potential sample loss during preparation and variations in instrument performance.

-

As a Tracer for Metabolic and Distribution Studies: In this application, this compound is administered to the study subjects. Its fate within the body can then be traced and quantified using mass spectrometry. This approach allows for the differentiation between the endogenously present squalane and the exogenously administered compound, providing precise information on its absorption, distribution, and turnover.

Experimental Protocols

The following sections detail representative protocols for a pharmacokinetic study of squalane using this compound as an internal standard. These protocols are based on established bioanalytical methods and can be adapted based on specific experimental requirements.

Protocol 1: In Vivo Dosing and Sample Collection (Representative)

This protocol outlines a typical animal study design for assessing the pharmacokinetics of topically applied squalane.

1. Animal Model:

-

Species: Male Sprague-Dawley rats (n=6 per time point)

-

Age: 8-10 weeks

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Dosing:

-

Test Article: Squalane (cosmetic or pharmaceutical grade)

-

Dose: 10 mg/kg body weight

-

Route of Administration: Topical application to a shaved area on the dorsal side.

3. Sample Collection:

-

Matrix: Blood (plasma)

-

Time Points: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Procedure: At each time point, collect approximately 0.5 mL of blood via the tail vein into tubes containing an anticoagulant (e.g., EDTA).

-

Sample Processing: Centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

Workflow for In Vivo Squalane Pharmacokinetic Study

Caption: Workflow of a typical in vivo pharmacokinetic study of squalane.

Protocol 2: Bioanalytical Method for Squalane Quantification in Plasma using LC-MS/MS

This protocol provides a detailed procedure for the extraction and quantification of squalane from plasma samples using this compound as an internal standard.

1. Materials and Reagents:

-

Squalane (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Hexane (HPLC grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Rat plasma (blank)

2. Preparation of Standard and Internal Standard Solutions:

-

Squalane Stock Solution (1 mg/mL): Accurately weigh 10 mg of squalane and dissolve it in 10 mL of hexane.

-

This compound Internal Standard Working Solution (1 µg/mL): Prepare a stock solution of this compound (100 µg/mL) in hexane. Dilute this stock solution with acetonitrile to achieve a final concentration of 1 µg/mL.

3. Sample Preparation (Liquid-Liquid Extraction):

-

Thaw plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control (QC) sample.

-

Add 10 µL of the this compound internal standard working solution (1 µg/mL) to all tubes except for the blank matrix.

-

Vortex for 10 seconds.

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Add 500 µL of hexane and vortex for 2 minutes for extraction.

-

Centrifuge at 14,000 x g for 10 minutes.

-

Carefully transfer the upper hexane layer to a new tube.

-

Evaporate the hexane to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the residue in 100 µL of the mobile phase (Acetonitrile:Water with 0.1% Formic Acid).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Parameters:

| Parameter | Setting |

| Liquid Chromatography | |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 80% B to 100% B over 5 min, hold at 100% B for 2 min, return to 80% B for 1 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| MS System | Agilent 6470 Triple Quadrupole or equivalent |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Gas Temperature | 300°C |

| Gas Flow | 8 L/min |

| Nebulizer | 45 psi |

| Capillary Voltage | 3500 V |

| MRM Transitions | |

| Squalane | Precursor Ion (m/z): 423.4, Product Ion (m/z): 191.2 (representative) |

| This compound | Precursor Ion (m/z): 485.9, Product Ion (m/z): 223.3 (representative) |

5. Data Analysis:

-

Integrate the peak areas for both squalane and this compound.

-

Calculate the peak area ratio (Squalane / this compound).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of squalane in the unknown samples using the calibration curve.

Bioanalytical Workflow using this compound

Caption: Workflow for the bioanalysis of squalane using this compound as an internal standard.

Data Presentation

Quantitative data from pharmacokinetic studies should be summarized in a clear and concise manner. Below is an example of how pharmacokinetic parameters for squalane could be presented.

Table 1: Representative Pharmacokinetic Parameters of Squalane Following a Single Topical Administration in Rats (10 mg/kg)

| Parameter | Unit | Mean ± SD (n=6) |

| Cmax (Maximum Concentration) | ng/mL | 150.5 ± 25.8 |

| Tmax (Time to Cmax) | h | 4.0 ± 1.5 |

| AUC(0-t) (Area Under the Curve) | ng·h/mL | 850.7 ± 120.3 |

| AUC(0-inf) (AUC to infinity) | ng·h/mL | 910.2 ± 135.6 |

| t1/2 (Half-life) | h | 6.2 ± 1.8 |

| CL/F (Apparent Clearance) | L/h/kg | 11.0 ± 2.1 |

| Vd/F (Apparent Volume of Distribution) | L/kg | 95.3 ± 18.7 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

This compound is a critical tool for the accurate and precise quantification of squalane in biological matrices for pharmacokinetic studies. Its use as an internal standard in LC-MS/MS or GC-MS methods allows for robust and reliable data generation, which is essential for the safety and efficacy assessment of squalane-containing products. The protocols provided herein offer a comprehensive guide for researchers to design and execute pharmacokinetic studies of squalane.

References

- 1. Squalene | C30H50 | CID 638072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biological and Pharmacological Activities of Squalene and Related Compounds: Potential Uses in Cosmetic Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Squalene Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Deuterated Squalane as a Tracer in Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated squalane (d-squalane) is a stable isotope-labeled analog of squalane, a saturated hydrocarbon and a key intermediate in the biosynthesis of sterols, including cholesterol.[1][2] The replacement of hydrogen atoms with deuterium imparts a mass shift that allows for its use as a tracer in metabolic studies without altering its fundamental chemical properties. This enables researchers to track the fate of squalane as it is incorporated into downstream lipids, providing valuable insights into the dynamics of lipid metabolism. The use of stable isotopes like deuterium is a powerful tool for elucidating metabolic pathways and quantifying the rates of synthesis of various lipid species.[3][4] This approach is particularly useful in drug development for assessing the effects of new therapeutic agents on lipid metabolism.

Applications in Lipid Metabolism Research

The primary application of deuterated squalane as a tracer is in the quantitative analysis of sterol biosynthesis. By introducing d-squalane into a biological system, either in vivo or in vitro, researchers can monitor its conversion to cholesterol and other sterols. This provides a direct measure of the flux through the post-squalene portion of the cholesterol synthesis pathway.

Key applications include:

-

Quantification of Cholesterol Synthesis Rates: Measuring the rate of incorporation of deuterium from d-squalane into the cholesterol pool allows for the determination of the fractional and absolute synthesis rates of cholesterol in various tissues and cell types.

-

Elucidation of Sterol Biosynthetic Pathways: Tracing the metabolic fate of d-squalane can help to identify and quantify the intermediates in different branches of the sterol synthesis pathway.[5]

-

Drug Discovery and Development: D-squalane can be used to assess the mechanism of action and efficacy of drugs that target enzymes in the cholesterol biosynthesis pathway, such as HMG-CoA reductase inhibitors (statins).

-

Studies of Lipid Dysregulation in Disease: This tracer can be employed to investigate alterations in lipid metabolism associated with diseases like non-alcoholic fatty liver disease (NAFLD), cardiovascular disease, and certain types of cancer.

Experimental Protocols

The following protocols provide a general framework for using deuterated squalane as a tracer in lipid metabolism studies. Specific parameters may need to be optimized based on the experimental model and research question.

In Vitro Protocol: Tracing Squalane Metabolism in Cultured Cells

This protocol describes the use of deuterated squalane to trace cholesterol synthesis in a cell culture model.

Materials:

-

Deuterated squalane (d-squalane)

-

Cell culture medium appropriate for the cell line

-

Cultured cells (e.g., HepG2, primary hepatocytes)

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvents (e.g., chloroform:methanol mixture)

-

Internal standards for mass spectrometry (e.g., deuterated cholesterol)

-

Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a desired density and allow them to adhere and grow to the desired confluency.

-

Prepare a stock solution of deuterated squalane in a suitable vehicle (e.g., complexed to bovine serum albumin).

-

Replace the cell culture medium with fresh medium containing the deuterated squalane at the desired final concentration.

-

Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the time course of incorporation.

-

-

Sample Collection:

-

At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.

-

Harvest the cells by scraping or trypsinization.

-

Centrifuge the cell suspension to pellet the cells.

-

-

Lipid Extraction:

-

Resuspend the cell pellet in a known volume of PBS.

-

Perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch method. This typically involves the addition of a chloroform:methanol mixture to the cell suspension, followed by vortexing and centrifugation to separate the organic (lipid-containing) and aqueous phases.

-

Collect the organic phase containing the lipids.

-

-

Sample Preparation for Mass Spectrometry:

-

Dry the lipid extract under a stream of nitrogen.

-

For GC-MS analysis, derivatize the sterols (e.g., by silylation) to increase their volatility.

-

Reconstitute the dried and derivatized lipid extract in a suitable solvent for injection into the mass spectrometer.

-

-

Mass Spectrometry Analysis:

-

Analyze the samples using GC-MS or LC-MS/MS to separate and quantify the different lipid species.

-

Monitor the mass isotopologue distribution of cholesterol and other sterols to determine the extent of deuterium incorporation from the deuterated squalane tracer.

-

In Vivo Protocol: Tracing Squalane Metabolism in Animal Models

This protocol outlines the use of deuterated squalane to study lipid metabolism in a rodent model.

Materials:

-

Deuterated squalane (d-squalane)

-

Vehicle for administration (e.g., olive oil)

-

Animal model (e.g., mice, rats)

-

Blood collection supplies

-

Tissue collection tools

-

Lipid extraction solvents

-

Internal standards for mass spectrometry

-

GC-MS or LC-MS/MS

Procedure:

-

Animal Dosing:

-

Administer deuterated squalane to the animals via an appropriate route, such as oral gavage or intravenous injection. The dose and vehicle will need to be optimized for the specific study.

-

-

Sample Collection:

-

Collect blood samples at various time points post-administration (e.g., 0, 1, 2, 4, 8, 24, 48 hours).

-

At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, adipose tissue, brain).